molecular formula C16H16N2O2S B13005578 6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B13005578
M. Wt: 300.4 g/mol
InChI Key: BKGGKKNGVOOBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings These rings are known for their biological and chemical significance, making this compound a subject of interest in various fields of research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides and α-haloketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like sulfathiazole, ritonavir, abafungin, and tiazofurin share the thiazole moiety and exhibit diverse biological activities.

    Imidazole derivatives: Compounds such as benzimidazole and its derivatives are known for their antimicrobial and anticancer properties.

Uniqueness

6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to the combination of imidazole and thiazole rings, along with the dimethylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C16H16N2O2S/c1-8-5-6-12(7-9(8)2)13-10(3)18-11(4)14(15(19)20)21-16(18)17-13/h5-7H,1-4H3,(H,19,20)

InChI Key

BKGGKKNGVOOBDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.